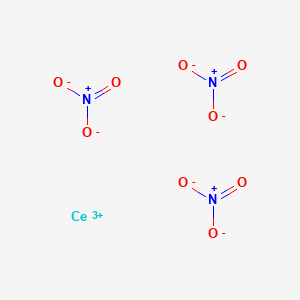
4,5,6-Trifluoropyrimidine
Overview
Description
4,5,6-Trifluoropyrimidine is a chemical compound with the molecular formula C4HF3N2 . It has an average mass of 134.059 Da and a monoisotopic mass of 134.009186 Da . It is used as a starting material for the preparation of O-linked pyrimidinamine-based compounds as deoxycytidine kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 4,5,6-Trifluoropyrimidine consists of a pyrimidine ring with three fluorine atoms attached at the 4th, 5th, and 6th positions .Chemical Reactions Analysis
The chemical reactions of 4,5,6-Trifluoropyrimidine involve nucleophilic aromatic substitution processes . The product mixtures formed reflect the activating effect of ring nitrogen and the steric influences of the chlorine atom .Physical And Chemical Properties Analysis
4,5,6-Trifluoropyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 135.4±35.0 °C at 760 mmHg, and a vapor pressure of 9.6±0.2 mmHg at 25°C . It has a molar refractivity of 22.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 88.5±3.0 cm3 .Scientific Research Applications
Application 1: Synthesis of Polyfunctional Pyrimidine Systems
- Summary of the Application: 4,5,6-Trifluoropyrimidine is used as a scaffold for the synthesis of polyfunctional pyrimidine systems. This is important for the life-science industries, which require highly functionalized pyrimidine derivatives. The goal is to create a methodology that allows the synthesis of polysubstituted pyrimidine derivatives that are regioselective in all stages to meet the demands of Rapid Analogue Synthesis (RAS) techniques for applications in parallel synthesis .
- Methods of Application: The method involves sequential nucleophilic aromatic substitution processes. However, the paper notes that 5-Chloro-2,4,6-trifluoropyrimidine is not an ideal scaffold for analogue synthesis or for multiple substitution processes because purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out .
- Results or Outcomes: The results indicate that 4-amino derivatives can be isolated in acceptable yields using this methodology .
Application 2: Synthesis of 4-Azido-5-chloro-2,6-difluoro-pyrimidine
- Summary of the Application: 5-Chloro-2,4,6-trifluoropyrimidine can be used as a starting material to synthesize 4-azido-5-chloro-2,6-difluoro-pyrimidine .
- Methods of Application: The method involves an azidation reaction with sodium azide .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
4,5,6-Trifluoropyrimidine is classified as a dangerous substance. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,5,6-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOJKCYBNUFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393770 | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trifluoropyrimidine | |
CAS RN |
17573-78-3 | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















